![molecular formula C16H22N4O4 B2933309 2-[2-(4-ethylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 860611-72-9](/img/structure/B2933309.png)

2-[2-(4-ethylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

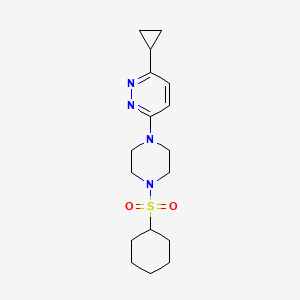

The compound “2-[2-(4-ethylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one” is a chemical of interest in the pharmaceutical industry . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results .Aplicaciones Científicas De Investigación

Large On-Off Ratios and Negative Differential Resistance in Molecular Electronic Devices

A study conducted by Chen, Reed, Rawlett, and Tour (1999) in the field of molecular electronics demonstrated the use of a molecule with a nitroamine redox center to achieve significant on-off ratios and negative differential resistance in an electronic device. This research highlights the potential of incorporating specific molecular structures, such as 2-[2-(4-ethylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one, in the development of advanced electronic components with enhanced performance characteristics (Chen, Reed, Rawlett, & Tour, 1999).

Role in Intracellular Calcium Activity

Substituted 1,4-benzoxazines, similar to the compound , have been studied for their effects on intracellular calcium. Bourlot et al. (1998) discovered that these compounds, particularly those with a homoveratrylamino side chain, showed moderate activity in influencing intracellular calcium levels. This finding suggests potential applications in the field of cellular biology and pharmacology, where modulation of intracellular calcium is crucial (Bourlot, Sánchez, Dureng, Guillaumet, Massingham, Monteil, Winslow, Pujol, & Mérour, 1998).

Antimicrobial and Antifungal Applications

Research on benzoxazole derivatives, including those with structures related to 2-[2-(4-ethylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one, has shown promising antimicrobial activities. Temiz-Arpaci et al. (2021) designed and synthesized benzoxazole compounds that exhibited significant activity against P. aeruginosa, indicating potential for the development of new antimicrobial agents. This line of research opens avenues for the use of such compounds in combating infectious diseases (Temiz-Arpaci, Zeyrek, Arısoy, Erol, Celik, & Kaynak-Onurdag, 2021).

H1-Antihistaminic Agents

The synthesis of benzimidazoles, closely related to the chemical structure , has been explored for their potential as H1-antihistaminic agents. Iemura et al. (1986) found that certain 2-(4-substituted-1-piperazinyl)benzimidazoles exhibited potent antihistaminic activity, suggesting that similar compounds might be effective in treating allergic reactions. This research points to the therapeutic applications of such chemical structures in the field of allergy and immunology (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(4-ethylpiperazin-1-yl)ethyl]-7-nitro-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4/c1-2-18-7-9-19(10-8-18)6-5-14-16(21)17-13-4-3-12(20(22)23)11-15(13)24-14/h3-4,11,14H,2,5-10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDKRTVUERIABE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCC2C(=O)NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![3-Cyclohexyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B2933229.png)

![[2-(Benzylsulfanyl)phenyl]methanol](/img/structure/B2933230.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2933233.png)

![4-methoxy-N-[4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2933234.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethoxybenzoate](/img/structure/B2933240.png)

![2-(2,5-dimethylbenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2933242.png)

![N-(2,3-dimethylphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2933243.png)

![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2933246.png)